REACTION_SMILES
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[CH3:22][OH:23].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][cH:9][cH:10][c:11]1[C:12]1([C:15]#[N:16])[CH2:13][CH2:14]1.[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1.[OH2:24]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:8][cH:9][cH:10][c:11]1[C:12]1([C:15]#[N:16])[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(C2(C#N)CC2)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC1(c2cccc(C(=O)O)c2Cl)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |